molecular formula C10H9BrN2O2 B13915223 Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate

Cat. No.: B13915223
M. Wt: 269.09 g/mol
InChI Key: HWBSNGKKDLKSBS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate is a pyridine derivative featuring a bromine atom at the 5-position, a cyanomethyl (-CH$_2$CN) group at the 3-position, and an ethyl ester at the 2-position. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science, particularly as intermediates in synthesizing pharmacologically active agents or ligands for metal-organic frameworks.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(3-4-12)5-8(11)6-13-9/h5-6H,2-3H2,1H3

InChI Key

HWBSNGKKDLKSBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and cyanomethylation. One common method involves the bromination of 3-(cyanomethyl)pyridine-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 5-substituted derivatives.

    Reduction: Formation of 5-amino-3-(cyanomethyl)pyridine-2-carboxylate.

    Oxidation: Formation of 5-bromo-3-(cyanomethyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various biochemical pathways, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Features Reference
This compound (Target) 5-Br, 3-CH$_2$CN, 2-COOEt C${10}$H$9$BrN$2$O$2$ 285.10 Cyanomethyl enhances polarity and reactivity N/A
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate 5-Br, 3-CN, 4,6-diMe, 2-COOEt C${12}$H${13}$BrN$2$O$2$ 313.15 Methyl groups increase steric hindrance
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate 5-Cl, 3-OH, fused thieno ring C${11}$H$8$ClNO$_3$S 283.70 Thieno ring improves π-conjugation
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Br, 6-Et, 3-OH, 1-Me, fused pyrrolo ring C${14}$H${16}$BrN$3$O$3$ 327.17 Pyrrolo ring enables hydrogen bonding

Key Observations:

Substituent Effects: The cyanomethyl group in the target compound offers a reactive site for hydrolysis or alkylation, whereas the cyano group in ’s analog is less sterically hindered, favoring nucleophilic additions . Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) may slow aromatic substitution reactions but enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .

The hydroxyl group in ’s thieno derivative facilitates hydrogen bonding, enhancing crystallinity .

Conversely, the target compound’s cyanomethyl group balances electronic withdrawal with moderate steric demand .

Key Findings:

  • Higher yields (e.g., 85% in ) correlate with stabilized intermediates or milder reaction conditions.
  • The target compound’s synthesis may benefit from optimized cyclization or halogenation protocols, as seen in ’s 76% yield for a brominated analog .

Biological Activity

Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Bromine atom : Positioned at the 5th carbon, which may influence its reactivity and biological activity.
  • Cyanomethyl group : Attached at the 3rd position, enhancing its potential as a bioactive compound.
  • Carboxylate group : The ethyl ester at the 2nd position contributes to its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function through:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, making it a candidate for cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through mechanisms involving cell wall synthesis inhibition or disruption of metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. Notable findings include:

  • IC₅₀ Values : The compound has shown IC₅₀ values in the nanomolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating potent anticancer effects.
Cell LineIC₅₀ Value (nM)Mechanism of Action
HeLa50Cell cycle arrest
MCF-775Apoptosis induction

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

  • Anticancer Study :
    A study conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited tubulin polymerization, leading to cell cycle arrest. The introduction of substituents at specific positions on the pyridine ring enhanced biological activity, with some derivatives achieving low nanomolar IC₅₀ values.
  • Antimicrobial Efficacy :
    Another research evaluated the antimicrobial effectiveness of this compound against multiple bacterial strains. Results indicated that it exhibited significant antibacterial activity with MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases.

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